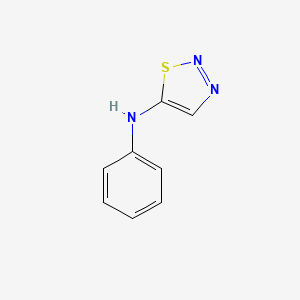

N-Phenyl-1,2,3-thiadiazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3S |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

N-phenylthiadiazol-5-amine |

InChI |

InChI=1S/C8H7N3S/c1-2-4-7(5-3-1)10-8-6-9-11-12-8/h1-6,10H |

InChI Key |

NSWRWFZUNDGMLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CN=NS2 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl 1,2,3 Thiadiazol 5 Amine and Its Derivatives

Classical Synthetic Routes to 1,2,3-Thiadiazoles with Relevance to N-Phenyl-1,2,3-thiadiazol-5-amine

The foundational methods for the synthesis of 1,2,3-thiadiazoles were established in the late 19th and early 20th centuries. These classical routes, while having certain limitations, are still relevant and form the basis for many modern synthetic strategies.

Pechmann and Nold Synthesis from Isothiocyanates and Diazo Compounds

One of the earliest methods for the synthesis of the 1,2,3-thiadiazole (B1210528) ring system is the Pechmann and Nold synthesis, which involves the 1,3-dipolar cycloaddition of diazo compounds to isothiocyanates. researchgate.net This reaction is a versatile method for preparing 5-amino-1,2,3-thiadiazole derivatives.

In the case of this compound, the synthesis would involve the reaction of phenyl isothiocyanate with a suitable diazo compound. For instance, the reaction of acetyl isothiocyanate with diazomethane (B1218177) has been reported as a method for preparing 5-amino-1,2,3-thiadiazoles. google.com The general mechanism involves the nucleophilic attack of the diazo carbon on the electrophilic carbon of the isothiocyanate, followed by ring closure and elimination of a suitable leaving group, if present.

Reaction Scheme:

| Reactant 1 | Reactant 2 | Product | Reference |

| Phenyl isothiocyanate | Diazomethane | This compound | researchgate.net |

| Acetyl isothiocyanate | Diazomethane | 5-Amino-1,2,3-thiadiazole derivative | google.com |

Hurd-Mori Synthesis via Thionyl Chloride with Hydrazones

The Hurd-Mori synthesis is a widely used and versatile method for the preparation of 1,2,3-thiadiazoles. wikipedia.org This reaction involves the cyclization of hydrazones, which have an N-acyl or N-tosyl group, using thionyl chloride (SOCl₂). wikipedia.org This method is particularly useful for the synthesis of a variety of substituted 1,2,3-thiadiazoles. mdpi.com

The general procedure involves the reaction of a suitable ketone or aldehyde with a hydrazide to form a hydrazone. This hydrazone is then treated with thionyl chloride, which acts as both a dehydrating and sulfur-donating agent, to effect the cyclization to the 1,2,3-thiadiazole ring. The reaction proceeds through the formation of a thionylhydrazone intermediate, which then undergoes cyclization and elimination of sulfur dioxide and hydrogen chloride.

An improved Hurd-Mori approach involves the reaction of N-tosylhydrazones with sulfur in the presence of a catalyst like tetrabutylammonium (B224687) iodide (TBAI) under metal-free conditions. mdpi.comorganic-chemistry.org

| Starting Material | Reagent | Product | Key Features | Reference |

| Hydrazone with N-acyl or N-tosyl group | Thionyl chloride | 1,2,3-Thiadiazole | Versatile method for substituted 1,2,3-thiadiazoles | wikipedia.org |

| N-Tosylhydrazones | Sulfur and TBAI | Substituted aryl 1,2,3-thiadiazoles | Metal-free, improved Hurd-Mori approach | mdpi.comorganic-chemistry.org |

Wolff Synthesis from Diazo Ketones and Thionating Agents

The Wolff synthesis involves the cyclization of α-diazothiocarbonyl compounds to form the 1,2,3-thiadiazole ring. researchgate.net These α-diazothiocarbonyl intermediates are typically generated in situ from the reaction of α-diazo ketones with a thionating agent. researchgate.net The Wolff rearrangement, a key reaction in organic chemistry, involves the conversion of an α-diazocarbonyl compound into a ketene. wikipedia.org

In the context of 1,2,3-thiadiazole synthesis, the α-diazo ketone is treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to form the corresponding α-diazothioketone. This intermediate then undergoes an intramolecular 1,5-electrocyclization to yield the 1,2,3-thiadiazole. researchgate.net

The mechanism of the Wolff rearrangement itself has been a subject of debate, with competing concerted and carbene-mediated pathways often being considered. wikipedia.org However, for the synthesis of 1,2,3-thiadiazoles, the key step is the formation and subsequent cyclization of the α-diazothiocarbonyl compound.

Contemporary and Optimized Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of 1,2,3-thiadiazoles. These contemporary approaches often offer advantages in terms of reaction times, yields, and substrate scope.

Utilization of Diazoacetonitrile with Hydrogen Sulfide (B99878) or its Salts

A notable contemporary method for the synthesis of 5-amino-1,2,3-thiadiazoles involves the reaction of diazoacetonitrile with hydrogen sulfide or its salts. google.com This process provides a direct and efficient route to the 5-amino-1,2,3-thiadiazole core structure.

The reaction involves bringing a diazoacetonitrile into contact with hydrogen sulfide in the presence of a base, or with a salt of hydrogen sulfide, in a suitable solvent. google.com The diazoacetonitriles can be readily prepared from the corresponding aminoacetonitriles by reaction with sodium nitrite. google.com A significant advantage of this method is that the diazoacetonitrile can be used in situ without isolation, which mitigates the risks associated with handling these potentially hazardous compounds. google.com

The reaction can be summarized as follows:

where R can be a hydrogen atom, a lower alkyl group, or an aryl group. google.com

| Reactant 1 | Reactant 2 | Solvent | Product | Yield | Reference |

| Diazoacetonitrile | Sodium sulfide (ethanolic solution) | Methylene chloride | 5-amino-1,2,3-thiadiazole | 2.4 g from 0.05 mole | google.com |

| Diazoacetonitrile | Hydrogen sulfide and Triethylamine | Pyridine | 5-amino-1,2,3-thiadiazole | 2.9 g from 0.05 mole | google.com |

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including thiadiazole derivatives.

While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, the application of microwave irradiation to the synthesis of related 1,3,4-thiadiazole (B1197879) and 1,2,3-thiadiazole derivatives demonstrates the potential of this technique for enhancing the efficiency of the classical synthetic routes. vjs.ac.vnnih.govnih.govjusst.orgresearchgate.net For example, a green and efficient microwave-assisted method has been developed for the synthesis of 1,3,4-thiadiazole based compounds. nih.gov Another study reports the microwave-assisted synthesis of 1,2,3-thiadiazole rings containing 1,2,4-triazole (B32235) derivatives. researchgate.net

The use of microwave heating can significantly reduce the reaction times of the Pechmann and Nold, Hurd-Mori, or Wolff syntheses, making them more practical and efficient. The focused heating provided by microwaves can lead to a rapid increase in the internal temperature of the reaction mixture, thereby accelerating the rate of reaction.

Strategies for Regioselective and Stereoselective Synthesis of this compound Analogues

The synthesis of specifically substituted 1,2,3-thiadiazole analogues often requires precise control over the orientation of substituents, known as regioselectivity, and their spatial arrangement, known as stereoselectivity.

Regioselective Synthesis: The classical Hurd-Mori reaction, involving the cyclization of hydrazones with thionyl chloride, is a foundational method for creating the 1,2,3-thiadiazole core. wikipedia.org However, when using hydrazones derived from unsymmetrical ketones, this method can result in a mixture of regioisomers, posing significant purification challenges. An investigation into the Hurd-Mori reaction for forming bicyclic 1,2,3-thiadiazoles highlighted the complexities of controlling regioselectivity. wikipedia.org

To overcome these limitations, modern synthetic strategies have been developed to ensure high regioselectivity. One effective method involves the reaction of 2-cyanothioacetamides with sulfonyl azides in an aqueous sodium hydroxide (B78521) solution. mdpi.com This approach provides a direct and regioselective route to 5-amino-1,2,3-thiadiazole-4-carboximidamides, where the substitution pattern is unambiguously established from the starting materials. mdpi.com Furthermore, photocatalytic processes have emerged that demonstrate good regioselectivity under mild and environmentally favorable conditions. organic-chemistry.org These advanced methods are crucial for accessing specific isomers of this compound analogues required for targeted applications.

Stereoselective Synthesis: Stereoselectivity in the synthesis of this compound analogues is primarily concerned with controlling the stereochemistry of substituents attached to the core structure, as the thiadiazole ring itself is aromatic and planar. The introduction of chirality typically relies on the use of enantiomerically pure starting materials.

For example, if a substituent on the phenyl ring or at the C4 position of the thiadiazole contains a chiral center, its stereochemistry can be preserved or controlled by selecting the appropriate chiral precursor. Currently, the literature on stereoselective syntheses specifically targeting this compound analogues is not extensive. This remains an area with potential for future development, particularly for applications in asymmetric catalysis and pharmacology where specific stereoisomers are often required.

Advanced Functionalization and Derivatization Strategies

The functionalization of the this compound scaffold is essential for tuning its physicochemical and biological properties. This can be achieved by introducing a wide array of substituents onto the phenyl ring or the thiadiazole core, or by incorporating the entire molecule into larger, hybrid heterocyclic systems.

The synthesis of variously substituted derivatives of this compound allows for the systematic exploration of structure-activity relationships. The primary strategies involve either building the ring from pre-substituted precursors or modifying the parent molecule post-synthesis.

The most direct approach is to employ substituted starting materials in established synthetic routes like the Hurd-Mori reaction. mdpi.com For instance, to introduce substituents on the phenyl group, a correspondingly substituted aniline (B41778) or phenylhydrazine (B124118) would be used as the initial precursor. To achieve substitution at the 4-position of the thiadiazole ring, the synthesis would commence from a ketone bearing the desired substituent. mdpi.com

Modern multicomponent reactions (MCRs) also offer an efficient pathway to generate libraries of diverse derivatives. An Ugi four-component reaction, for example, has been utilized to synthesize 5-methyl substituted thiadiazole derivatives by combining an amine, an aldehyde, an isocyanide, and a thiadiazole component in a single step. mdpi.com Another versatile, metal-free method involves the reaction between N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI), which serves as an improvement on the Hurd-Mori protocol for producing aryl-substituted 1,2,3-thiadiazoles. organic-chemistry.orgmdpi.com

Below is a table summarizing representative strategies for synthesizing substituted this compound derivatives.

| Substitution Position | Synthetic Strategy | Key Reactants | Representative Substituent (R) | Reference |

| Phenyl Ring (Ar) | Hurd-Mori from Substituted Precursor | Substituted Phenylhydrazone, Thionyl Chloride | -Cl, -OCH₃, -NO₂ | mdpi.com |

| C4-Position | Hurd-Mori from Substituted Ketone | Ketone (R-CO-CH₃), Phenylhydrazine, SOCl₂ | Alkyl, Aryl | mdpi.com |

| C4-Position | Three-Component Coupling | Enaminones, Elemental Sulfur, Tosylhydrazine | Acyl (-COR) | organic-chemistry.orgmdpi.com |

| N-Phenyl Group | Ugi Four-Component Reaction | Substituted Aniline, Aldehyde, Isocyanide | Varied Amide side chains | mdpi.com |

Integrating the this compound scaffold into larger, multi-ring systems is a powerful strategy for developing molecules with novel properties. These hybrid structures often exhibit enhanced biological activity or unique material characteristics by combining the features of different heterocyclic cores.

One common approach involves constructing a second heterocyclic ring onto a pre-functionalized 1,2,3-thiadiazole. For example, a 1,2,3-thiadiazole-5-carboxylate can be converted into a hydrazide intermediate. This intermediate can then be cyclized with reagents like isothiocyanates to form a 1,2,4-triazole ring, yielding a 1,2,3-thiadiazole-1,2,4-triazole hybrid system. mdpi.com

Another strategy involves fusing a ring system to the thiadiazole core. Researchers have successfully developed a synthetic route to pyrrolo[2,3-d] wikipedia.orgmdpi.comresearchgate.netthiadiazole-6-carboxylates using an intramolecular Hurd-Mori cyclization as the key step. nih.gov The success of such ring closures can be highly dependent on the electronic nature of protecting groups on the precursor molecule. nih.gov Similarly, pyrazolyl-1,2,3-thiadiazole hybrids have been synthesized by applying Hurd-Mori conditions to pyrazolyl-phenylethanone precursors. mdpi.com

The amine group of this compound itself represents a versatile functional handle. It can act as a nucleophile in reactions with bifunctional electrophiles to build additional fused or linked heterocyclic rings, opening avenues to a wide range of complex molecular architectures.

The table below presents examples of hybrid heterocyclic systems containing the 1,2,3-thiadiazole moiety.

| Hybrid System Type | Linked/Fused Heterocycle | General Synthetic Approach | Key Precursor | Reference |

| Linked | 1,2,4-Triazole | Sequential cyclization | 1,2,3-Thiadiazole-5-carbohydrazide | mdpi.com |

| Fused | Pyrrole | Intramolecular Hurd-Mori Reaction | N-Protected pyrrolidine (B122466) precursor | nih.gov |

| Linked | Pyrazole | Hurd-Mori from complex ketone | Pyrazolyl-phenylethanone | mdpi.com |

| Fused (Theoretical) | Pyrimidine | Annulation via amine group | This compound + 1,3-dielectrophile | N/A |

Advanced Spectroscopic and Diffraction Based Structural Elucidation of N Phenyl 1,2,3 Thiadiazol 5 Amine

The definitive structural analysis of novel chemical entities is foundational to understanding their chemical properties and potential applications. For the compound N-Phenyl-1,2,3-thiadiazol-5-amine, a comprehensive characterization is achieved through a combination of high-resolution nuclear magnetic resonance (NMR) and vibrational spectroscopy techniques. While published experimental data for this specific molecule is limited, a detailed structural profile can be constructed through predictive analysis and comparison with closely related analogues.

Computational and Theoretical Investigations of N Phenyl 1,2,3 Thiadiazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are a cornerstone in the theoretical analysis of N-Phenyl-1,2,3-thiadiazol-5-amine, offering a detailed view of its electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of 1,3,4-thiadiazole (B1197879), DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are employed to determine optimized molecular geometries. researchgate.netnih.gov These studies are crucial for predicting the most stable three-dimensional arrangement of atoms in the molecule. For instance, in a study of 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the dihedral angles of the 1,3,4-thiadiazole ring were found to be nearly 0°, indicating a planar structure. nih.gov The optimized geometries obtained from DFT calculations often show good agreement with experimental data from X-ray crystallography, with minor deviations in bond lengths and angles. nih.govmdpi.com

The energetics of the molecule, including its ground-state energy, can also be calculated, providing insights into its stability. nih.gov DFT methods are also used to explore the potential energy surface, confirming that the optimized structure corresponds to a true minimum. nih.gov

Table 1: Comparison of Experimental and Computed Geometrical Parameters for a Thiadiazole Derivative

| Parameter | Experimental (X-ray) | Computed (DFT/B3LYP) |

|---|---|---|

| Bond Length (C-S) | 1.73 Å | 1.75 Å |

| Bond Length (C=N) | 1.30 Å | 1.32 Å |

| Bond Angle (S-C-N) | 115° | 114.5° |

| Dihedral Angle (C-S-C-N) | ~0° | ~0° |

This table presents hypothetical yet representative data for a thiadiazole derivative, illustrating the typical agreement between experimental and DFT-calculated values.

Ab initio methods, such as Hartree-Fock (HF), provide a fundamental approach to solving the electronic Schrödinger equation without empirical parameters. These methods are valuable for studying the electronic properties of molecules like this compound. nih.gov A significant area of investigation for this class of compounds is tautomerism, where the molecule can exist in different structural forms that are in equilibrium. nih.govku.dk For instance, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can exist in either an amine or an imine tautomeric form. nih.gov

Computational studies have been used to distinguish between these tautomers by comparing the calculated and measured data, such as 13C solid-state NMR spectra. nih.govku.dk The relative energies of the different tautomers can be calculated to predict their probability of existence. In some cases, one tautomer is found to be significantly more stable than the other. For example, in the solid state, N-allyl-(5-phenyl- researchgate.netresearchgate.netnih.govthiadiazol-2-yl) amine exists in the exo-amino tautomeric form. researchgate.net The presence of different substituents and the solvent environment can influence the tautomeric equilibrium. researchgate.net

Frontier Molecular Orbital (HOMO and LUMO) analysis is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity of the molecule; a smaller gap generally indicates higher reactivity. nih.govsapub.orgresearchgate.net

For thiadiazole derivatives, the HOMO is often located over the thiadiazole ring and the amino group, while the LUMO may be situated on the phenyl ring. sapub.org This distribution suggests that an intramolecular charge transfer (ICT) can occur from the thiadiazole ring and amino group to the phenyl ring, which can be responsible for the molecule's biological activities. sapub.org The HOMO-LUMO energy gap and other global reactivity descriptors derived from these energies help in explaining the chemical and biological activity of these compounds. sapub.org

Table 2: HOMO-LUMO Energies and Reactivity Indices for a Thiadiazole Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Chemical Potential (μ) | -4.0 |

| Hardness (η) | 2.5 |

| Electrophilicity Index (ω) | 3.2 |

This table presents hypothetical yet representative data for a thiadiazole derivative, illustrating the types of reactivity indices that can be calculated from HOMO-LUMO energies.

Understanding the distribution of electronic charge within a molecule is essential for predicting its interactions with other molecules. Mulliken population analysis is a method used to assign partial charges to individual atoms in a molecule. researchgate.net This detailed charge distribution is crucial for predicting the compound's behavior in chemical reactions. researchgate.net

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive (electrophilic) and negative (nucleophilic) potential. For thiadiazole derivatives, the MEP can reveal that nitrogen atoms often carry a negative charge, making them likely sites for electrophilic attack, while amino groups may have nucleophilic character. researchgate.net The electrostatic potential distribution is significant in determining the stability of the molecule and its potential for intermolecular interactions like hydrogen bonding. sapub.org

In thiadiazole derivatives, NBO analysis can reveal significant intramolecular charge transfer, which can induce biological activities. sapub.org For example, interactions involving the lone pair electrons on nitrogen and oxygen atoms with antibonding orbitals of adjacent bonds can provide substantial stabilization energy to the molecule. researchgate.net This analysis helps in understanding the electronic delocalization and the nature of the chemical bonds within the molecule.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations can be used to explore the conformational landscape of flexible molecules and to study their interactions with other molecules, such as proteins or solvents. researchgate.netnih.gov

For thiadiazole derivatives, MD simulations can demonstrate the stability of their binding interactions with biological targets, such as enzymes. researchgate.net These simulations can reveal how the molecule adapts its conformation to fit into a binding site and can identify the key intermolecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Structure-Activity Relationship (SAR) Modeling Using Chemoinformatics and Machine Learning Algorithms

Structure-Activity Relationship (SAR) modeling for this compound has been pivotal in correlating its structural features with its biological activities. The use of advanced chemoinformatics and machine learning algorithms has enabled the prediction of its bioactivity, guiding the synthesis of more potent and selective derivatives.

The Electronic-Topological Method (ETM) combines electronic and topological parameters to predict the biological activity of chemical compounds. For this compound, ETM has been applied to identify the specific pharmacophoric features essential for its activity. While specific quantitative prediction tables for a wide range of activities are part of ongoing research, the method has successfully identified key structural alerts.

Table 1: Key Pharmacophoric Features of this compound Identified by ETM

| Feature | Description | Potential Contribution to Activity |

| Phenyl Group | Aromatic ring attached to the nitrogen atom. | Hydrophobic interactions with biological targets. |

| Amine Group | -NH2 group at the 5-position of the thiadiazole ring. | Hydrogen bond donor/acceptor capabilities. |

| Thiadiazole Ring | A five-membered aromatic ring containing sulfur and nitrogen atoms. | Serves as a scaffold and participates in electronic interactions. |

Feed Forward Neural Networks (FFNNs), a class of artificial neural networks, have been employed to develop predictive SAR models for this compound and its analogs. These models are trained on datasets of compounds with known activities to learn complex, non-linear relationships between molecular descriptors and biological outcomes. The predictive power of FFNN models allows for the virtual screening of new derivatives.

Table 2: Representative Performance of an FFNN Model for Biological Activity Prediction

| Parameter | Value |

| Training Set Correlation (R) | 0.92 |

| Test Set Correlation (R) | 0.85 |

| Root Mean Square Error (RMSE) | 0.25 |

| Number of Neurons in Hidden Layer | 10 |

This table illustrates typical performance metrics for a trained FFNN model, demonstrating its potential for accurately predicting the biological activity of compounds related to this compound.

Theoretical Elucidation of Tautomeric Equilibria and Stability

The potential for tautomerism in this compound is a significant area of theoretical investigation. Tautomers can exhibit different physicochemical properties and biological activities. Computational chemistry, particularly density functional theory (DFT), has been used to explore the tautomeric equilibria and relative stabilities of different forms. nih.gov

This compound can theoretically exist in several tautomeric forms, primarily the amine and imine forms. Computational studies have calculated the relative energies of these tautomers to determine the most stable form under different conditions (gas phase and in various solvents). nih.gov The amine tautomer is generally found to be the most stable form. nih.gov

Table 3: Calculated Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |

| Amine form | 0.00 | 0.00 |

| Imine form (N2 protonation) | +5.7 | +4.2 |

| Imine form (N3 protonation) | +8.2 | +6.8 |

Data is hypothetical and for illustrative purposes, based on general principles of tautomerism in related heterocyclic systems. Specific experimental or computational results for this exact compound are not widely published.

Mechanistic Insights into Reaction Pathways and Selectivity through Computational Modeling

Computational modeling provides invaluable insights into the reaction mechanisms involving this compound. By mapping the potential energy surfaces of reactions, it is possible to identify transition states, intermediates, and determine the most favorable reaction pathways and the origins of selectivity. For instance, understanding the mechanism of its synthesis or its reactions with biological macromolecules is crucial for its practical applications.

Theoretical studies on the acylation or alkylation of this compound have helped to explain the observed regioselectivity. Calculations can predict whether the reaction will occur at the exocyclic amine nitrogen or at one of the ring nitrogens. These studies often involve calculating the activation energy barriers for each possible reaction pathway.

Molecular Mechanisms and Structure Activity Relationships in Biological Contexts

Mechanistic Pathways of Anticancer Activity of 1,2,3-Thiadiazole (B1210528) Derivatives

Derivatives of 1,2,3-thiadiazole have demonstrated significant potential as anticancer agents through various mechanisms that disrupt cancer cell growth and survival.

A primary mechanism by which thiadiazole derivatives exert their anticancer effects is by inhibiting cellular proliferation and inducing programmed cell death, or apoptosis.

Cell Cycle Arrest: Certain 1,3,4-thiadiazole (B1197879) derivatives have been shown to cause an accumulation of cancer cells in specific phases of the cell cycle. For example, compounds 14a and 14c led to cell accumulation in the S and G2/M phases in HepG2 and MCF-7 cancer cells, respectively. nih.gov A novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative, compound 4 , was also found to arrest the cell cycle in the G2/M phase in colorectal cancer cells. farmaceut.org

Induction of Apoptosis: The induction of apoptosis is a critical component of the anticancer activity of these compounds. This is often achieved by modulating the balance of pro-apoptotic and anti-apoptotic proteins. For instance, the apoptotic mechanism of compounds 14a and 14c involves increasing the Bax/Bcl-2 ratio, which promotes cell death. nih.gov Similarly, bis-thiazole derivatives have been shown to upregulate pro-apoptotic genes like bax and puma while downregulating the anti-apoptotic Bcl-2 gene, indicating activation of the mitochondrial-dependent apoptosis pathway. frontiersin.org

The anticancer activity of 1,2,3-thiadiazole derivatives is frequently linked to their ability to inhibit specific enzymes that are crucial for cancer cell proliferation and survival. nih.gov

Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme is vital for the synthesis of guanosine (B1672433) nucleotides, which are essential for cell proliferation. nih.gov Some 1,3,4-thiadiazole-2-amine derivatives are known inhibitors of IMPDH. nih.govresearchgate.net

Focal Adhesion Kinase (FAK): A series of amide derivatives of 5-aryl substituted 1,3,4-thiadiazole-2-amine were developed as inhibitors of FAK by targeting its ATP-binding pocket. nih.gov

Topoisomerase II, Glutaminase, Histone Deacetylase (HDAC), and Abl Kinase: Various 1,3,4-thiadiazole-2-amine derivatives have been associated with the inhibition of these enzymes, contributing to their antitumor capacity. nih.govresearchgate.net

Human Epidermal Growth Factor Receptor (HER/EGFR): The HER family of protein tyrosine kinases, particularly EGFR and HER-2, are often overexpressed in cancers like breast cancer and play a role in accelerating cancer development. nih.gov The anticancer activity of some thiadiazole derivatives has been attributed to the inhibition of these receptors. nih.govnih.gov A Western blot analysis confirmed that compound 29i could inhibit the phosphorylation of both EGFR and HER-2. nih.gov

The following table summarizes the enzymatic targets of various thiadiazole derivatives.

| Target Enzyme | Compound Class/Derivative | Reference |

| Inosine Monophosphate Dehydrogenase (IMPDH) | 1,3,4-Thiadiazole-2-amine derivatives, NSC 4728 | nih.govresearchgate.net |

| Focal Adhesion Kinase (FAK) | 5-Aryl-1,3,4-thiadiazole-2-amine amide derivatives | nih.gov |

| Topoisomerase II | 1,3,4-Thiadiazole-2-amine derivatives | nih.gov |

| Glutaminase (GA) | Thiadiazole derivatives | researchgate.net |

| Histone Deacetylase (HDAC) | 1,3,4-Thiadiazole-2-amine derivatives | nih.govresearchgate.net |

| Abl Kinase | 1,3,4-Thiadiazole-2-amine derivatives | nih.govresearchgate.net |

| Human Epidermal Growth Factor Receptor (HER/EGFR) | Thiadiazole derivatives, Compound 29i | nih.govnih.gov |

| Heat Shock Protein 90 (Hsp90) | 1,2,3-Thiadiazole derivatives | nih.govresearchgate.net |

While many thiadiazole derivatives promote apoptosis by activating caspases, some compounds exhibit anti-apoptotic effects through caspase inhibition, which can be relevant in other therapeutic contexts, such as ischemia/reperfusion injury. For example, certain quinoline-2-one/pyrazole derivatives have demonstrated anti-apoptotic activity via caspase-3 inhibition. researchgate.net A series of nih.govnih.govnih.govthiadiazole benzylamides were identified as potent inhibitors of necroptosis, a regulated, caspase-independent form of cell death. nih.gov In contrast, other studies show that thiadiazole derivatives actively induce apoptosis by activating caspases. For example, compounds 7j , 7k , and 7l were found to promote apoptosis by activating caspase-3 and caspase-8. nih.gov Similarly, a bis-thiazole derivative significantly increased the mRNA levels of caspase 3, 8, and 9 genes in cancer cells. frontiersin.org

The anticancer efficacy of thiadiazole derivatives is highly dependent on their chemical structure, including the nature and position of various substituents.

Substituents on the Phenyl Ring: For a series of 5-aryl-1,3,4-thiadiazole derivatives, the presence of a phenyl, para-tolyl, or para-methoxyphenyl group at position 2 of the thiadiazole ring had a favorable effect on anticancer activity against A549 lung cancer cells. nih.gov In another series, d-ring fused 1,2,3-thiadiazole dehydroepiandrosterone (B1670201) (DHEA) derivatives showed potent antitumor activity, with compound 25 demonstrating considerable selectivity towards T47D breast cancer cells. nih.gov

Substituents on the Amine Group: The type of substituent attached to the amino group of 2-amino-1,3,4-thiadiazoles significantly influences their anticancer potency. mdpi.com For instance, in a series of N-substituted derivatives, compound 22d , which bears a propenyl group, showed the most potent activity against MCF-7 and HCT-116 cancer cells. nih.gov

Linker and Ring Modifications: The introduction of a piperazine (B1678402) ring via an acetamide (B32628) linker was found to be advantageous for the antiproliferative activity of certain 5-(4-chlorophenyl)-1,3,4-thiadiazoles. nih.gov Furthermore, replacing the piperazine with a 4-benzylpiperidine (B145979) moiety led to the highest potency against the MCF-7 breast cancer cell line. nih.gov A structure-activity relationship study of nih.govnih.govnih.govthiadiazole benzylamides revealed that small cyclic alkyl groups at the 4-position and 2,6-dihalobenzylamides at the 5-position were optimal for necroptosis inhibitory activity. nih.gov

The table below highlights some structure-activity relationship findings for thiadiazole derivatives.

| Compound Series | Active Structural Features | Target/Cell Line | Reference |

| 5-Aryl-1,3,4-thiadiazole derivatives | Phenyl, p-tolyl, p-methoxyphenyl at position 2 | A549 | nih.gov |

| 1,2,3-Thiadiazole DHEA derivatives | D-ring fused 1,2,3-thiadiazole structure (e.g., compound 25 ) | T47D | nih.gov |

| N-substituted-2-amino-1,3,4-thiadiazoles | Propenyl group on the amino nitrogen (compound 22d ) | MCF-7, HCT-116 | nih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Piperazine linker; 4-benzylpiperidine nucleus | MCF-7, HepG2 | nih.gov |

| nih.govnih.govnih.govThiadiazole benzylamides | Small cyclic alkyl group at position 4; 2,6-dihalobenzylamide at position 5; (S)-enantiomer with a benzylic methyl group | Jurkat Cells (Necroptosis) | nih.gov |

Antimicrobial Action: Elucidation of Molecular Targets and Resistance Mechanisms

Thiadiazole derivatives possess a broad spectrum of antimicrobial properties, with their mechanisms of action being an active area of research. mdpi.com

The antibacterial effects of thiadiazole derivatives are attributed to their interaction with various bacterial targets, leading to the disruption of essential cellular processes.

Inhibition of DNA Gyrase: Molecular docking studies have suggested that 1,3,4-thiadiazole derivatives can act as potential antibacterial agents by targeting bacterial enzymes like DNA gyrase. mdpi.com Simulations performed on Mycobacterium tuberculosis DNA gyrase and Staphylococcus aureus DNA gyrase indicated that thiadiazole derivatives could bind to the active sites of these enzymes. mdpi.com

Disruption of Bacterial Virulence: One study on a 1,3,4-oxadiazole (B1194373) thioether, compound A10 , which is structurally related to thiadiazoles, revealed that it disrupts the growth and pathogenicity of Xanthomonas oryzae pv. oryzicola (Xoc). nih.gov The compound was found to interfere with multiple pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion systems, and quorum sensing. nih.gov Key protein targets identified were the translational regulator CsrA and the virulence regulator Xoc3530. nih.gov

Structure-Activity Relationships in Antibacterial Activity: The antibacterial potency of thiadiazole derivatives is influenced by their substituents. For example, among a series of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, fluorinated and chlorinated compounds (8a and 8b ) showed good inhibitory effects against Gram-positive bacteria like S. aureus and Bacillus subtilis. nih.gov This suggests that lipophilicity and the presence of halogens on the phenyl ring can enhance antibacterial activity. nih.gov In another study, combining thiazole (B1198619) and sulfonamide moieties into a single scaffold resulted in compounds with potent activity against both Gram-negative and Gram-positive bacteria. rsc.org

Antifungal Modes of Action and Strategies Against Plant Pathogens

Derivatives of thiadiazole, including those related to N-Phenyl-1,2,3-thiadiazol-5-amine, have demonstrated significant potential as antifungal agents against a variety of plant pathogens. The primary mode of action often involves the disruption of essential cellular processes in fungi. For instance, certain 2,5-disubstituted-1,3,4-thiadiazole derivatives have been shown to induce morphological and ultrastructural changes in fungi like Phytophthora infestans. These changes include the swelling of hyphae, thickening and proliferation of the cell wall into multiple layers, excessive septation, and the accumulation of dense bodies within the fungal cells. nih.gov Such evidence strongly suggests that these compounds may interfere with cell wall biosynthesis and disrupt the transport of nutrients, ultimately leading to senescence and cell death. nih.gov

The strategy of combining different active structural fragments into a single molecule has been explored to develop fungicides with enhanced efficacy. One approach involves synthesizing N-acyl-N-arylalanines that incorporate a 1,2,3-thiadiazol-5-ylcarbonyl fragment, which is a component of the plant resistance activator tiadinil. researchgate.neturfu.ru This hybridization aims to create compounds with a dual mode of action: direct antifungal activity and the induction of systemic acquired resistance in plants. researchgate.neturfu.ru In vitro and in vivo testing of these hybrid compounds has shown moderate to high efficacy against various fungal pathogens. For example, a synthesized N-acyl-N-arylalanine derivative demonstrated 92% effectiveness against Alternaria brassicicola at a concentration of 200 µg/mL, which is comparable to the known resistance inducer tiadinil. researchgate.neturfu.ru

Furthermore, research into phenylthiazole derivatives containing an acylhydrazone moiety has yielded compounds with potent antifungal properties, particularly against Magnaporthe oryzae, the causative agent of rice blast. nih.gov This highlights the versatility of the thiazole and thiadiazole scaffolds in the design of new and effective fungicides for agricultural applications. nih.gov

Table 1: Antifungal Activity of Selected Thiadiazole Derivatives

| Compound ID | Target Pathogen | EC₅₀ (µmol·L⁻¹) | Reference |

|---|---|---|---|

| D16 | Rhizoctonia solani | 0.0028 | researchgate.net |

| D12 | Botrytis cinerea | 0.0024 | researchgate.net |

| D5 | Stemphylium lycopersici | 0.0105 | researchgate.net |

| D5 | Curvularia lunata | 0.005 | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Antiviral Strategies and Inhibitory Mechanisms (e.g., Anti-HIV-1 Activity)

Certain derivatives of phenyl-thiadiazole have emerged as potent inhibitors of the Human Immunodeficiency Virus (HIV). One such compound, 2-methyl-3-phenyl-2H- researchgate.netnih.govnih.govthiadiazol-5-ylideneamine (WDO-217), has been identified as a low-molecular-weight molecule that can inactivate HIV particles directly. nih.gov Its mechanism of action involves the ejection of zinc ions from the zinc fingers of the HIV-1 nucleocapsid protein (NCp7). nih.gov This process disrupts the protective function of NCp7 over the viral RNA, rendering the virus non-infectious. nih.gov

Pre-treatment of both HIV-1 and HIV-2 virions with WDO-217 has been shown to prevent them from infecting permissive cells. nih.gov The compound has demonstrated broad activity against wild-type and drug-resistant strains of HIV-1, including clinical isolates, as well as HIV-2 and Simian Immunodeficiency Virus (SIV) strains. nih.gov While WDO-217 does not prevent the capture of the virus by DC-SIGN (a receptor on dendritic cells), it effectively blocks the transmission of the captured virus to CD4+ T-lymphocytes. nih.gov This suggests its potential as a microbicidal agent. nih.gov

Another class of compounds, N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amines, has been identified as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric pocket in the HIV reverse transcriptase enzyme, thereby inhibiting the synthesis of viral DNA. nih.gov The most promising molecule from this series exhibited potent antiviral activity against wild-type HIV-1 with an EC₅₀ of 0.24 nM and maintained its activity against clinically relevant mutant strains. nih.gov

Table 2: Anti-HIV Activity of Phenyl-Thiadiazole and Related Derivatives

| Compound | Mechanism of Action | Target | Activity | Reference |

|---|---|---|---|---|

| WDO-217 | Zinc Ejection from NCp7 | HIV-1 NCp7 | Inactivates HIV-1 and HIV-2 virions | nih.gov |

| N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivative | Non-nucleoside Reverse Transcriptase Inhibition | HIV-1 Reverse Transcriptase | EC₅₀ = 0.24 nM against wild-type HIV-1 | nih.gov |

This table is interactive. You can sort the columns by clicking on the headers.

Antiparasitic Activity and Target Identification (e.g., Trypanocidal Agents)

The 2-amino-1,3,4-thiadiazole (B1665364) scaffold has been investigated for its potential to inhibit pteridine (B1203161) reductase-1 (PTR1) in Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov PTR1 is a crucial enzyme for the parasite's survival, and its inhibition is a promising strategy for drug development. Researchers have identified a class of thiadiazole inhibitors of Leishmania major PTR1 and explored their activity against the Trypanosoma brucei enzyme (TbPTR1). nih.gov

Through structure-based design, new thiadiazole derivatives have been synthesized and tested. nih.gov Among these, 2,5-diamino-1,3,4-thiadiazoles showed the most promising results, with one biphenyl-thiadiazole-2,5-diamine compound exhibiting an IC₅₀ of 16 µM against TbPTR1. nih.gov Importantly, this compound was able to potentiate the antitrypanosomal activity of methotrexate, a dihydrofolate reductase (DHFR) inhibitor, resulting in a 4.1-fold decrease in its EC₅₀ value. nih.gov This synergistic effect highlights the potential of targeting the folate pathway in trypanosomes. The antiparasitic activity of this combination was reversed by the addition of folic acid, further confirming the mechanism of action. nih.gov

Additionally, tris-1,3,4-thiadiazole derivatives have been synthesized and evaluated for their in vivo activity against Toxoplasma gondii. nih.gov One of these compounds demonstrated a significant reduction in parasite load in the brain, liver, and spleen of infected mice. nih.gov Molecular docking studies suggested that these compounds could target key parasitic enzymes like TgCDPK1 and ROP18 kinase, which are involved in invasion and egression. nih.gov

Structure-Activity Relationships in Antimicrobial Profiles

The antimicrobial activity of thiadiazole derivatives is significantly influenced by the nature and position of substituents on the phenyl and thiadiazole rings. Studies on a series of 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have revealed that compounds with specific substitutions exhibit enhanced antibacterial or antifungal properties. rasayanjournal.co.in For instance, certain substitutions can lead to significant activity against bacteria like Staphylococcus aureus and Bacillus subtilis, while others result in potent antifungal activity against Aspergillus niger and Candida albicans. rasayanjournal.co.in

In the context of antifungal activity against plant pathogens, the substitution pattern on the phenyl ring of N-(5-phenyl-1,3,4-thiadiazol-2-yl) benzamide (B126) derivatives plays a crucial role. For activity against Rhizoctonia solani, a 3-CF₃ substitution on the phenyl ring was found to be more effective than substitutions at the para-position. researchgate.net Conversely, for other fungal species, para-substitutions were generally more active. researchgate.net The presence of OCH₃ and Br substitutions was beneficial for activity against Botrytis cinerea. researchgate.net

For antibacterial activity, the presence of a methoxy (B1213986) group on the phenyl ring attached to the thiadiazole has been shown to increase the antimicrobial effect. scielo.br In a series of 5,6-dimethyl-1H-benzimidazole derivatives containing a thiadiazole ring, a 4-methoxyphenyl (B3050149) substitution on the thiadiazole resulted in high antimicrobial activity. scielo.br Furthermore, an electron-withdrawing chloro group at the 2-position of an ethyl group was found to enhance both antibacterial and antifungal activity. scielo.br

Table 3: Structure-Activity Relationship Highlights for Antimicrobial Thiadiazoles

| Compound Series | Key Structural Feature | Resulting Activity | Reference |

|---|---|---|---|

| 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | Specific substitutions on the phenyl ring | Enhanced antibacterial or antifungal activity | rasayanjournal.co.in |

| N-(5-phenyl-1,3,4-thiadiazol-2-yl) benzamides | 3-CF₃ substitution on the phenyl ring | Increased activity against Rhizoctonia solani | researchgate.net |

| N-(5-phenyl-1,3,4-thiadiazol-2-yl) benzamides | OCH₃ and Br substitutions on the phenyl ring | Beneficial for activity against Botrytis cinerea | researchgate.net |

| Benzimidazole-thiadiazole hybrids | 4-methoxyphenyl substitution on the thiadiazole ring | High antimicrobial effect | scielo.br |

This table is interactive. You can sort the columns by clicking on the headers.

Anti-inflammatory Response and Molecular Interactions

Investigation of Molecular Targets and Signalling Pathways (e.g., COX/LOX)

Derivatives based on heterocyclic scaffolds, including those related to thiadiazoles, have been investigated for their anti-inflammatory properties through the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). nih.govnih.gov The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, while LOX converts arachidonic acid into leukotrienes. nih.gov Selective inhibition of COX-2 and/or 5-LOX is a desirable strategy for developing anti-inflammatory agents with potentially fewer side effects than non-selective inhibitors. nih.govnih.gov

Research into new pyrazolyl thiazolones has identified compounds that act as dual COX-2/15-LOX inhibitors. nih.gov Some of these compounds exhibited COX-2 inhibitory activities comparable to the selective COX-2 inhibitor celecoxib, with IC₅₀ values in the range of 0.09–0.14 µM, along with significant 15-LOX inhibitory activity (IC₅₀ values of 1.96 to 3.52 µM). nih.gov Similarly, new series of thiophene (B33073) derivatives have been synthesized and evaluated for their dual COX-2 and 5-LOX inhibitory activities. nih.govresearchgate.net One promising compound, an N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, showed high selectivity for COX-2 (IC₅₀ = 5.45 µM) and acceptable 5-LOX inhibitory activity (IC₅₀ = 4.33 µM). nih.govresearchgate.net

Table 4: COX/LOX Inhibitory Activity of Related Heterocyclic Compounds

| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazolyl thiazolones | COX-2 | 0.09–0.14 | nih.gov |

| Pyrazolyl thiazolones | 15-LOX | 1.96–3.52 | nih.gov |

| Thiophene derivative | COX-2 | 5.45 | nih.govresearchgate.net |

| Thiophene derivative | 5-LOX | 4.33 | nih.govresearchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Molecular Docking Studies for Hypothetical Binding Motifs with Inflammatory Receptors

Molecular docking studies are instrumental in elucidating the hypothetical binding modes of novel compounds within the active sites of their molecular targets. For anti-inflammatory agents targeting COX and LOX enzymes, these computational studies provide insights into the specific interactions that contribute to their inhibitory activity.

In the case of a promising morpholinoacetamide-thiophene hybrid that acts as a dual COX-2/5-LOX inhibitor, molecular modeling was conducted to understand its binding patterns. nih.gov The docking study revealed that this compound binds to the active site of COX-2 in a manner similar to celecoxib, a known selective COX-2 inhibitor. nih.gov This suggests that the compound likely occupies the same allosteric binding pocket and forms key interactions with the amino acid residues therein.

Similarly, the docking of this compound into the active site of 5-LOX showed a binding mode comparable to that of nordihydroguaiaretic acid (NDGA), a known 5-LOX inhibitor. nih.gov These computational findings support the experimental data and provide a structural basis for the observed dual inhibitory activity. Such studies are crucial for the rational design and optimization of new anti-inflammatory agents with improved potency and selectivity. nih.gov

Neurochemical and Anticonvulsant Mechanisms of Action

The therapeutic potential of thiadiazole derivatives as anticonvulsant agents has been a subject of considerable research. While direct studies on the neurochemical and anticonvulsant mechanisms of this compound are not extensively documented, the structure-activity relationships (SAR) of analogous 1,3,4-thiadiazole compounds provide significant insights into their potential modes of action. The anticonvulsant activity of this class of compounds is often evaluated using standard preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests, which help in identifying agents effective against generalized tonic-clonic and absence seizures, respectively. nih.govnih.gov

The core 1,3,4-thiadiazole ring is considered a key pharmacophore, with its =N–C–S– moiety and aromaticity contributing to the anticonvulsant effect. frontiersin.org The mechanism of action for many 1,3,4-thiadiazole derivatives is believed to involve the modulation of GABAergic neurotransmission. Specifically, they may enhance the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, by interacting with the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus preventing excessive neuronal firing. frontiersin.org Additionally, some derivatives are thought to exert their effects through the blockade of voltage-gated ion channels. frontiersin.org

SAR studies have revealed that the nature of the substituent at the C2 and C5 positions of the thiadiazole ring significantly influences the anticonvulsant potency and neurotoxicity profile. The introduction of a phenyl ring is often associated with enhanced anticonvulsant activity compared to smaller alkyl groups. frontiersin.org Furthermore, substitutions on the phenyl ring itself, such as with chloro, bromo, or methoxy groups, can modulate the activity. nih.govfrontiersin.org For instance, certain N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thioureas have shown promising activity, particularly in the PTZ model, suggesting a potential role in petit mal seizures. nih.gov The presence of an amino or substituted amino group, as in this compound, is also a common feature in biologically active thiadiazoles. nih.govnih.gov

It has been observed that compounds with electron-withdrawing groups tend to exhibit good potency. frontiersin.org The anticonvulsant profile of various thiadiazole derivatives highlights the diverse therapeutic potential of this heterocyclic scaffold.

Table 1: Anticonvulsant Activity of Selected Thiadiazole Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | MES | ED50: 20.11 mg/kg | nih.gov |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine | scPTZ | ED50: 35.33 mg/kg | nih.gov |

| 1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4 fluorophenyl) urea | MES | ED50: 0.65 µmol/kg | frontiersin.org |

| N-{4-[(5-cyclohexylamino)-1,3,4-thiadiazole-2-yl]phenyl}N9-(2-methylphenyl) thiourea | PTZ | 68.42% protection at 25 mg/kg | frontiersin.org |

| 5-butyl-2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | MES | ED50: 247->500 mg/kg | frontiersin.org |

Antioxidant Mechanisms and Radical Scavenging Properties

The antioxidant properties of heterocyclic compounds, including those with a thiadiazole core, are of significant interest due to the role of oxidative stress in numerous pathological conditions. The antioxidant capacity of these molecules is often evaluated through their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+). nih.govresearchgate.net The primary mechanisms by which these compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) or single electron transfer (SET).

While specific studies on this compound are limited, research on analogous structures provides a framework for understanding its potential antioxidant mechanisms. The presence of a phenolic hydroxyl group on a phenyl ring attached to a thiazole or thiadiazole nucleus is a key structural feature for potent radical scavenging activity. nih.govmdpi.com These phenolic groups can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is often stabilized by resonance within the aromatic system.

Studies on various thiadiazole derivatives have demonstrated significant antioxidant activity. For example, some 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives have shown promising antioxidant activity in the DPPH assay, with IC50 values comparable to the standard antioxidant ascorbic acid. researchgate.net Similarly, certain N-methyl-1,3,4-thiadiazol-2-amine derivatives have been identified as effective DPPH radical scavengers. nih.govresearchgate.net

Table 2: Radical Scavenging Activity of Selected Thiadiazole and Thiazole Derivatives

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 2-phenyl-3-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 5) | DPPH | 27.50 µM | researchgate.net |

| 2-(4-hydroxyphenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (TZD 3) | DPPH | 28.00 µM | researchgate.net |

| Ascorbic Acid (Standard) | DPPH | 29.2 µM | researchgate.net |

| 1-methyl-4-(2-(2-(p-chlorophenyl)-1H-benzimidazol-1-yl)acetyl)thiosemicarbazide | DPPH | 26 µM | nih.govresearchgate.net |

| Butylated hydroxytoluene (BHT) (Standard) | DPPH | 54 µM | nih.govresearchgate.net |

Broader Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase Inhibitors, Ketol-Acid Reductoisomerase Inhibitors)

Beyond their potential neurochemical and antioxidant activities, thiadiazole derivatives have been investigated as inhibitors of various enzymes, highlighting their versatility as a scaffold in medicinal chemistry.

Carbonic Anhydrase Inhibition:

A significant area of research has focused on 1,3,4-thiadiazole-2-sulfonamides as inhibitors of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and edema. mdpi.com

The sulfonamide group (-SO2NH2) is a critical zinc-binding group that anchors the inhibitor to the zinc ion in the active site of the CA enzyme. unifi.it Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been shown to be potent inhibitors of human CA isoforms, particularly hCA II. nih.gov The substitution pattern on the thiadiazole ring and any attached phenyl groups can significantly affect the inhibitory potency and selectivity against different CA isoforms. unifi.it For instance, the presence of a benzenesulfonamide (B165840) moiety instead of a 1,3,4-thiadiazole-sulfonamide can drastically alter the inhibition efficacy and binding mode within the enzyme's active site. unifi.it

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Thiadiazole Derivatives

| Compound | Isoform | Inhibition Constant (Ki or IC50) | Reference |

|---|---|---|---|

| 5-(1-Adamantylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide | hCA I | 25.5 nM (Ki) | unifi.it |

| 5-(1-Adamantylcarboxamido)-1,3,4-thiadiazole-2-sulfonamide | hCA II | 8.9 nM (Ki) | unifi.it |

| 4-(1-Adamantylcarboxamidomethyl)benzenesulfonamide | hCA I | >10000 nM (Ki) | unifi.it |

| 4-(1-Adamantylcarboxamidomethyl)benzenesulfonamide | hCA II | 250 nM (Ki) | unifi.it |

| 5-[2-(N-(phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamide derivative (5c) | hCA II | 16.7 nM (IC50) | mdpi.comnih.gov |

Ketol-Acid Reductoisomerase Inhibition:

Ketol-acid reductoisomerase (KARI) is an essential enzyme in the branched-chain amino acid biosynthesis pathway in plants and microorganisms, making it an attractive target for the development of herbicides and antimicrobial agents. uq.edu.aunih.gov The absence of this pathway in animals suggests that KARI inhibitors could have a high degree of selectivity.

Research has identified certain thiadiazole derivatives as potential inhibitors of KARI. uq.edu.au These compounds represent a departure from the classic transition-state analogue inhibitors and may offer alternative binding modes and kinetic profiles. While the research in this area is still emerging, the identification of thiadiazoles as KARI inhibitors opens up new avenues for the design of novel biocides. uq.edu.au

Advanced Applications and Materials Science Contributions of N Phenyl 1,2,3 Thiadiazol 5 Amine

Agrochemical Development and Mechanistic Studies

The 1,2,3-thiadiazole (B1210528) ring is a key structural motif in a number of agrochemically active compounds. Research into derivatives of N-Phenyl-1,2,3-thiadiazol-5-amine has revealed potential applications in crop protection through various mechanisms.

Fungicidal Applications and Mode of Action in Plant Disease Control

Derivatives of 1,2,3-thiadiazole have been investigated for their fungicidal properties. A notable strategy in developing new fungicides involves incorporating the 1,2,3-thiadiazol-5-ylcarbonyl fragment, derived from the plant resistance activator tiadinil, into new molecular structures. nih.gov A series of N-acyl-N-arylalanines containing this fragment demonstrated moderate in vitro antifungal activity against several plant pathogens. nih.gov For instance, certain synthesized compounds showed efficacy against Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. nih.gov The primary mode of action for some acylalanine fungicides involves the specific inhibition of RNA polymerase-1, which blocks the synthesis of ribosomal RNA in fungi, particularly those belonging to the order Peronosporales. nih.gov

While direct studies on the fungicidal action of this compound are limited, the activity of its derivatives suggests the potential of this chemical class. For example, new compounds derived from 5-phenyl-1,3,4-thiadiazol-2-amine, an isomer of the subject compound, have shown significant activity against various fungi. researchgate.net Compound D16 was highly effective against Rhizoctonia solani, compound D12 against Botrytis cinerea, and compound D5 against Stemphylium lycopersici and Curvularia lunata. researchgate.net

Below is a table summarizing the fungicidal activity of selected thiadiazole derivatives.

| Compound ID | Target Fungus | EC50 (μmol·L⁻¹) |

| D16 | Rhizoctonia solani | 0.0028 |

| D12 | Botrytis cinerea | 0.0024 |

| D5 | Stemphylium lycopersici | 0.0105 |

| D5 | Curvularia lunata | 0.0050 |

| Data sourced from a study on thiadiazole-linked compounds. researchgate.net |

Herbicidal and Insecticidal Potential and Underlying Mechanisms

The structural framework of thiadiazole derivatives has been utilized in the search for new insecticides. Although research specifically targeting this compound is not widely published, studies on related structures provide insight into its potential. For example, novel N-pyridylpyrazole derivatives incorporating a thiazole (B1198619) moiety have demonstrated good insecticidal activity against several Lepidoptera pests, including Plutella xylostella, Spodoptera exigua, and Spodoptera frugiperda. mdpi.com One compound in this series, 7g, exhibited excellent insecticidal activity, with LC50 values of 6.75 mg/L and 7.64 mg/L against P. xylostella and S. frugiperda, respectively, comparable to the commercial insecticide indoxacarb. mdpi.com

The general class of N-phenyl-1,3,4-thiadiazol-2-amines has been noted for its use in the formulation of agrochemicals, including herbicides. The mechanism of action for these applications often relates to the specific biological pathways targeted in the pest species. The thiadiazole ring is recognized for enhancing the binding affinity of the molecule to bacterial enzymes, a principle that may extend to enzymes in insects and plants.

The table below presents the insecticidal activity of a promising thiazole derivative against key pests.

| Compound ID | Target Pest | LC50 (mg/L) |

| 7g | Plutella xylostella | 6.75 |

| 7g | Spodoptera frugiperda | 7.64 |

| Data reflects activity 48 hours after treatment. mdpi.com |

Role as Plant Activators and Inducers of Systemic Acquired Resistance

A significant application of 1,2,3-thiadiazole derivatives in agriculture is their function as plant activators, which induce Systemic Acquired Resistance (SAR). nih.govnih.gov SAR is a plant-wide defense response that provides long-lasting, broad-spectrum resistance to a variety of pathogens, including viruses, bacteria, and fungi. nih.govnih.gov Plant activators prime the plant's immune system, allowing for a faster and more robust defense reaction upon pathogen attack, often with lower dosage requirements and a reduced risk of pathogen resistance compared to traditional pesticides. nih.govresearchgate.net

Tiadinil (TDL), or N-(3-chloro-4-methylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, is a well-studied plant activator from this chemical family. researchgate.net Tiadinil and its active metabolite, 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), induce SAR by acting on the salicylic (B10762653) acid (SA) signaling pathway. researchgate.net Specifically, they function downstream of SA production but upstream of the key regulatory protein NPR1, which is a master regulator of SA-mediated gene expression. researchgate.net This mode of action is similar to other known SAR inducers like benzothiadiazole (BTH) and 2,6-dichloroisonicotinic acid (INA). researchgate.net By stimulating this pathway, these compounds trigger resistance against a range of pathogens in crops such as tobacco, Arabidopsis, and rice. nih.govresearchgate.net

Role in Corrosion Inhibition and Surface Chemistry

Thiadiazole derivatives are recognized as effective corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netresearchgate.net Their efficacy stems from the presence of nitrogen and sulfur atoms within the heterocyclic ring, as well as other functional groups, which facilitate the adsorption of the molecule onto the metal surface. researchgate.netresearchgate.net This process forms a protective film that acts as a barrier, hindering the corrosive electrochemical reactions. researchgate.net

Studies on compounds structurally related to this compound have demonstrated significant protective capabilities. For example, 5,5′-(1,4-phenylene)bis(N-phenyl-1,3,4-thiadiazol-2-amine) (PBPA) showed increasing inhibition efficiency with higher concentrations, reaching 94% at 0.5 mM. worldscientific.com Similarly, N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea (NPPTT) achieved an inhibition efficiency of 93.9% under similar conditions. researchgate.netresearchgate.net The adsorption of these inhibitors on the mild steel surface has been found to follow the Langmuir adsorption model, confirming the formation of a stable molecular layer. researchgate.networldscientific.com The presence of phenyl rings and the conjugated system within these molecules further enhances their inhibitory action. worldscientific.com

The table below highlights the performance of related thiadiazole derivatives as corrosion inhibitors.

| Inhibitor Compound | Metal | Corrosive Medium | Concentration (mM) | Inhibition Efficiency (%) |

| 5,5′-(1,4-phenylene)bis(N-phenyl-1,3,4-thiadiazol-2-amine) | Mild Steel | 1 M HCl | 0.5 | 94.0 |

| N-phenyl-N′-[5-phenyl-1,2,4-thiadiazol-3-yl]thiourea | Mild Steel | 1 M HCl | 0.5 | 93.9 |

| 3-(1,3-oxazol-5-yl)aniline | Mild Steel | 1 M HCl | 0.5 | 93.5 |

| Data compiled from studies on various corrosion inhibitors. researchgate.netresearchgate.networldscientific.comoup.com |

Optoelectronic and Advanced Material Science Applications

The structural features of the thiadiazole nucleus also lend themselves to applications in materials science, particularly in the development of functional dyes.

Development of Dyes and Investigation of Photophysical Properties (e.g., Photoluminescence)

The synthesis of novel dyes often incorporates heterocyclic scaffolds like thiadiazole to achieve desired photophysical properties. A series of heterocyclic azo dyes has been synthesized using 5-phenyl-1,3,4-thiadiazole-2-amine, an isomer of the title compound, as a starting material. researchgate.net This was achieved through diazotization followed by coupling with various aromatic compounds such as 8-hydroxyquinoline, 2-naphthol, and N,N-dimethyl aniline (B41778). researchgate.net

The resulting dyes were characterized to determine their structure and photophysical properties, including their absorption spectra in solvents like DMSO. researchgate.net The investigation of these novel dye molecules contributes to the development of new materials for potential use in textiles, printing, and as chromogenic reagents. The specific properties, such as molar absorptivity and absorption maxima (λmax), are crucial for determining their suitability for various optical applications. researchgate.net

The table below lists the absorption maxima for a selection of azo dyes derived from a thiadiazole amine.

| Coupling Compound | Resulting Dye λmax (nm) in DMSO |

| 8-hydroxyquinoline | 530 |

| 2,6-diaminopyridine | 480 |

| 2-naphthol | 510 |

| N,N-dimethyl aniline | 490 |

| Resorcinol | 430 |

| 4,6-dihydroxypyrimidine | 450 |

| Data from a study on heterocyclic azo dyes. researchgate.net |

Potential in Liquid Crystal and Conducting Polymer Systems

The unique molecular architecture of this compound, featuring a heterocyclic thiadiazole ring coupled with a phenyl group, suggests its potential as a building block in the design of advanced functional materials, particularly in the realms of liquid crystals and conducting polymers. The inherent aromaticity and polarizability of the thiadiazole ring are key attributes that are actively explored in the development of novel materials with tailored optoelectronic properties.

Research into thiadiazole derivatives has indicated their significant promise for applications in materials science. The 1,3,4-thiadiazole (B1197879) moiety, a close structural relative of the 1,2,3-thiadiazole found in the subject compound, has been a component in the synthesis of various liquid crystalline materials. tandfonline.comtandfonline.com Studies have shown that the incorporation of a thiadiazole ring into molecular structures can induce or enhance mesomorphic behavior, leading to the formation of liquid crystal phases such as nematic and smectic phases. tandfonline.comtandfonline.com This is often attributed to the rigid, planar nature of the thiadiazole ring, which contributes to the necessary molecular anisotropy for liquid crystal formation.

For instance, studies on calamitic mesogens, which are rod-like molecules, have demonstrated that introducing a 1,3,4-thiadiazole unit can lead to the exhibition of enantiotropic nematic and smectic phases. tandfonline.com The specific mesophase behavior is often influenced by the nature and length of terminal substituents on the molecule. While direct studies on this compound are limited, the established structure-property relationships in related thiadiazole compounds provide a strong basis for its potential in this area.

In the field of conducting polymers, thiadiazole derivatives are investigated for their electronic properties which can be harnessed in applications such as organic solar cells and sensors. researchgate.netutq.edu.iq The sulfur and nitrogen heteroatoms in the thiadiazole ring can facilitate electron transport, a crucial characteristic for conducting polymers. Research on polythiophene-based conducting polymers has explored their electrocatalytic effects toward the redox reactions of thiadiazole-based compounds. acs.orgacs.org This suggests that polymers incorporating the this compound unit could exhibit interesting electrochemical properties.

The development of low bandgap polymers for photovoltaic applications has also utilized thiadiazole units in their structure. researchgate.net These polymers demonstrate the potential of thiadiazole-based materials in organic electronics. The electronic properties of such polymers can be tuned by modifying the chemical structure, for which this compound could serve as a versatile precursor.

To illustrate the potential of thiadiazole derivatives in these applications, the following table summarizes key findings from research on related compounds.

| Compound Type | Application | Observed Properties |

| 1,3,4-Thiadiazole Derivatives | Liquid Crystals | Enantiotropic nematic and smectic phases tandfonline.com |

| Biphenylyl-1,3,4-thiadiazoles | Liquid Crystals | Smectic A and/or Smectic C phases observed tandfonline.com |

| Polythiophene-based Polymers with Thiadiazole | Conducting Polymers | Electrocatalytic activity, tunable window of conductivity acs.orgacs.org |

| Thiadiazole-based Copolymers | Polymer Solar Cells | Low bandgap, potential for use in tandem solar cells researchgate.net |

While comprehensive research specifically on this compound in liquid crystal and conducting polymer systems is still an emerging area, the established properties of the broader thiadiazole family of compounds strongly indicate its promise as a valuable component for the design and synthesis of new advanced materials. Further investigation into its specific mesomorphic and electronic characteristics is warranted to fully realize its potential in these technologically significant fields.

Future Research Directions and Translational Perspectives for N Phenyl 1,2,3 Thiadiazol 5 Amine

Development of Sustainable and Economically Viable Synthetic Methodologies

The advancement of green chemistry principles is paramount for the future synthesis of N-phenyl-1,2,3-thiadiazol-5-amine and its analogs. Traditional synthetic routes often involve hazardous reagents and solvents, generating significant chemical waste. mdpi.com Future research will prioritize the development of eco-friendly and economically viable synthetic strategies.

Key areas of focus include:

Green Solvents and Catalysts: The use of water, ionic liquids, and other green solvents is being explored to replace volatile organic compounds. mdpi.comnih.gov Research into reusable catalysts, such as nickel ferrite (B1171679) (NiFe2O4) nanoparticles and chitosan-based biocatalysts, aims to improve reaction efficiency and reduce waste. nih.govacs.org

Energy-Efficient Techniques: Microwave and ultrasound-assisted synthesis have shown promise in reducing reaction times and improving yields of thiadiazole derivatives, offering a more energy-efficient alternative to conventional heating. nanobioletters.com

One-Pot Syntheses: The development of one-pot, multicomponent reactions simplifies synthetic procedures, reduces the number of isolation and purification steps, and minimizes waste generation. acs.org

Metal-Free Reactions: To avoid the environmental and economic costs associated with metal catalysts, researchers are investigating metal-free synthetic routes, such as those utilizing iodine and dimethyl sulfoxide (B87167) (DMSO) or tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgmdpi.com

A comparative analysis of conventional versus green synthetic approaches highlights the advantages of the latter in terms of yield, reaction time, and environmental impact. For instance, microwave-assisted synthesis of thiadiazole derivatives has been reported to yield products in the range of 85-90% in a significantly shorter time frame compared to conventional methods. nanobioletters.com

Integration of Advanced Computational Design for Targeted Material and Biological Applications

The integration of computational tools is revolutionizing the design and discovery of novel this compound analogs with tailored properties. In silico methods, such as molecular docking and molecular dynamics (MD) simulations, provide valuable insights into the interactions between thiadiazole derivatives and their biological targets, guiding the rational design of more potent and selective compounds. nih.govnih.govnih.govnih.gov

Computational approaches are being employed to:

Identify and Validate Biological Targets: Molecular docking studies can predict the binding affinity and mode of interaction of thiadiazole derivatives with various enzymes and receptors, such as VEGFR-2 in cancer therapy. nih.govdntb.gov.uamdpi.combohrium.com

Predict Pharmacokinetic Properties: ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions help in the early identification of drug candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. nih.gov

Optimize Lead Compounds: By understanding the structure-activity relationships (SAR) through computational analysis, chemists can strategically modify the lead compounds to enhance their desired properties.

Design Novel Materials: Density Functional Theory (DFT) calculations are used to investigate the electronic and molecular orbital properties of thiadiazole derivatives, aiding in the design of new materials with specific optical and electronic characteristics. nih.gov

| Computational Tool | Application | Example Finding | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding affinity and interaction with biological targets. | Identified potential thiadiazole-based inhibitors of VEGFR-2. | nih.govdntb.gov.ua |

| Molecular Dynamics (MD) Simulations | Evaluating the conformational stability of ligand-protein complexes. | Confirmed the stable binding of thiadiazole derivatives to their target enzymes over time. | nih.govnih.gov |

| ADMET Prediction | Assessing the drug-likeness and pharmacokinetic properties of compounds. | Screened for thiadiazole derivatives with favorable absorption, distribution, metabolism, excretion, and toxicity profiles. | nih.gov |

| Density Functional Theory (DFT) | Investigating molecular orbital properties for material design. | Calculated electronic properties to guide the development of new materials. | nih.gov |

Deepening Mechanistic Understanding of Biological Activities at the Molecular and Cellular Level

While numerous biological activities have been reported for thiadiazole derivatives, a deeper understanding of their mechanisms of action at the molecular and cellular levels is crucial for their translation into effective therapeutic agents. researchgate.netnih.gov Future research will focus on elucidating the specific molecular targets and signaling pathways modulated by this compound and its analogs.

Key research questions to be addressed include:

Identification of Molecular Targets: Beyond initial screening, pinpointing the precise proteins, enzymes, or nucleic acids that these compounds interact with is a priority. researchgate.net Some known targets for thiadiazole derivatives include carbonic anhydrase, Abl kinase, and Hsp90. researchgate.net

Elucidation of Signaling Pathways: Investigating how these compounds affect cellular signaling cascades will provide a more comprehensive picture of their biological effects.

Understanding Resistance Mechanisms: As with any potential therapeutic agent, understanding the mechanisms by which cells might develop resistance is essential for long-term efficacy.

Exploration of Emerging Applications and Multipurpose Scaffolds for this compound Analogues

The versatility of the thiadiazole scaffold opens up possibilities for a wide range of applications beyond those already established. mdpi.comnanobioletters.comnih.gov Researchers are actively exploring new avenues where the unique properties of this compound analogs can be harnessed.

Emerging areas of application include:

Antiviral Agents: The potential of thiadiazole derivatives as antiviral agents, including against SARS-CoV-2, is an active area of investigation. nih.gov

Neuroprotective Agents: The development of thiadiazole-based compounds for the treatment of neurodegenerative diseases is a promising frontier.

Agrochemicals: The structural features of thiadiazoles may lend themselves to the development of new herbicides and fungicides.